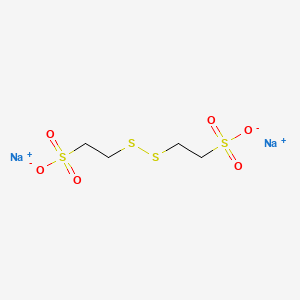

Dimesna

描述

准备方法

Synthetic Routes and Reaction Conditions

Dimesna is synthesized through the oxidation of mesna (sodium 2-mercaptoethane sulfonate). The process involves the formation of a disulfide bond between two mesna molecules. This reaction typically requires an oxidizing agent and is carried out under controlled conditions to ensure the formation of the desired disulfide bond .

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation of mesna. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, including temperature, pH, and concentration of the oxidizing agent, are carefully controlled to achieve the desired outcome .

化学反应分析

Types of Reactions

Dimesna undergoes several types of chemical reactions, including:

Reduction: this compound can be reduced back to mesna, which is its active form.

Thiol-Disulfide Exchange: This compound can participate in thiol-disulfide exchange reactions with other thiol-containing compounds.

Common Reagents and Conditions

Reduction: Common reducing agents include thiols such as cysteine and glutathione.

Thiol-Disulfide Exchange: This reaction can occur in the presence of thiolate anions and is facilitated by enzymes such as thioredoxin.

Major Products

Reduction: The major product of the reduction of this compound is mesna.

Thiol-Disulfide Exchange: The products of thiol-disulfide exchange reactions include mixed disulfides and free thiols.

科学研究应用

Dimesna has several scientific research applications, including:

Chemotherapy: this compound is used as a cytoprotective agent to reduce the side effects of chemotherapeutic drugs such as ifosfamide and cyclophosphamide.

Biology: This compound is used in studies involving thiol-disulfide exchange reactions and redox biology.

作用机制

The mechanism of action of dimesna involves its reduction to mesna in the bloodstream. Mesna then binds to and inactivates acrolein, a toxic metabolite produced during the metabolism of ifosfamide and cyclophosphamide. This neutralization process helps prevent adverse side effects such as hemorrhagic cystitis . Additionally, this compound acts as a scavenger of free radicals, providing further protection to healthy tissues .

相似化合物的比较

Similar Compounds

Mesna (sodium 2-mercaptoethane sulfonate): The active form of dimesna, used for similar purposes in chemotherapy.

Cystine (CySSyC): An endogenous intracellular low molecular weight disulfide that undergoes similar thiol-disulfide exchange reactions.

Glutathione disulfide (GSSG): Another endogenous disulfide involved in redox biology.

Uniqueness

This compound is unique in its ability to be rapidly reduced to mesna, which then exerts its protective effects by neutralizing toxic metabolites. This rapid conversion and the ability to act as a free radical scavenger make this compound particularly effective in reducing the side effects of certain chemotherapeutic agents .

生物活性

Dimesna, a dimeric form of mesna (2-mercaptoethanesulfonate), is primarily recognized for its role as a chemoprotective agent, particularly in reducing the toxic side effects associated with certain chemotherapeutic agents. Its biological activity is largely attributed to its ability to be selectively reduced to mesna in the kidneys, thereby providing a targeted protective effect against nephrotoxicity. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical applications.

Overview of this compound

This compound is a prodrug that is converted into mesna in the body. Mesna functions as a detoxifying agent that neutralizes harmful metabolites produced during chemotherapy, particularly those associated with alkylating agents like ifosfamide and cyclophosphamide. The conversion process occurs predominantly in the renal system, where this compound is reduced to mesna, allowing for localized protective effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various clinical settings. Key parameters include:

| Parameter | This compound | Mesna |

|---|---|---|

| Volume of Distribution | 15.3 L/m² | 10.0 L/m² |

| Clearance | 4.6 L/h/m² | 5.0 L/h/m² |

| Half-life | 2.2 hours | 1.5 hours |

| Urinary Excretion | ~90% within 24 hours | ~70% within 24 hours |

These pharmacokinetic properties indicate that this compound has a longer half-life compared to mesna, making it suitable for sustained therapeutic effects during chemotherapy treatments .

This compound's biological activity is primarily mediated through its conversion to mesna, which acts by:

- Detoxification : Mesna neutralizes toxic metabolites such as acrolein, which can cause hemorrhagic cystitis.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in tissues.

- Inhibition of Myeloperoxidase (MPO) : Recent studies indicate that mesna can inhibit MPO, an enzyme involved in inflammatory responses, thereby modulating inflammation in various diseases .

Case Study: Cholesteatoma Surgery

A retrospective case-control study evaluated the effectiveness of chemically assisted dissection with this compound in reducing recurrence rates of cholesteatoma in children undergoing mastoidectomy. The results indicated that patients treated with this compound showed a statistically significant reduction in cholesteatoma recidivism (p < 0.0001) compared to those who underwent traditional surgical dissection without this compound . This suggests that this compound may enhance surgical outcomes by promoting better tissue healing and reducing inflammatory responses.

Clinical Applications

This compound has been utilized effectively in various clinical scenarios:

- Chemotherapy : It is commonly administered alongside ifosfamide to prevent nephrotoxicity and bladder damage.

- Surgical Procedures : Its application in otologic surgery has demonstrated potential benefits in reducing postoperative complications.

- Inflammatory Conditions : By modulating MPO activity, this compound may have therapeutic implications for conditions characterized by excessive inflammation .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study highlighted its role in depleting plasma cysteine levels, enhancing the efficacy of platinum-based chemotherapeutics by reducing cellular resistance .

- In vitro assessments have shown that this compound selectively targets renal drug transporters, which facilitates its conversion to mesna and enhances its protective effects against nephrotoxicity .

属性

IUPAC Name |

disodium;2-(2-sulfonatoethyldisulfanyl)ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYGMURBTJPBPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

45127-11-5 (Parent) | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6066024 | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-51-8 | |

| Record name | Dimesna [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016208518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2,2'-dithiobis-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesna | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMESNA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230R951Y4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。